molecular formula C18H19FN2O3 B4246048 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B4246048
M. Wt: 330.4 g/mol
InChI Key: AKJUBTFFJQNMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is an organic compound with a complex structure that includes a fluorobenzyl group, a morpholinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzylamine, which is then reacted with a suitable benzoic acid derivative.

    Coupling Reaction: The fluorobenzyl intermediate is then coupled with 2-(4-morpholinyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoic acid
  • 2-(4-fluorobenzoyl)benzoic acid

Uniqueness

5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to the presence of both the fluorobenzyl and morpholinyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-14-3-1-13(2-4-14)12-20-15-5-6-17(16(11-15)18(22)23)21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJUBTFFJQNMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.